molecular formula C26H22N2O4 B13657358 benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate

benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate

Cat. No.: B13657358
M. Wt: 426.5 g/mol
InChI Key: UPUHOZJQHUIMOV-UHFFFAOYSA-N
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Description

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the cyanopropanoate moiety adds to its versatility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group is esterified using benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles.

Scientific Research Applications

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate is widely used in scientific research, including:

    Chemistry: Utilized in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The cyano group can participate in nucleophilic addition reactions, facilitating the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate is unique due to the presence of the cyano group, which provides additional reactivity compared to other Fmoc-protected amino acids. This makes it a valuable compound in synthetic chemistry, offering more versatility in the types of reactions it can undergo.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

benzyl 3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H22N2O4/c27-15-14-24(25(29)31-16-18-8-2-1-3-9-18)28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14,16-17H2,(H,28,30)

InChI Key

UPUHOZJQHUIMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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